6-(2,3,4-Trimethoxyphenyl)-6-oxohexanoic acid
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Overview
Description
6-(2,3,4-Trimethoxyphenyl)-6-oxohexanoic acid is a chemical compound characterized by the presence of a trimethoxyphenyl group attached to a hexanoic acid backbone. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and organic synthesis. The trimethoxyphenyl group is known for its electron-rich properties, which can influence the reactivity and biological activity of the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-(2,3,4-Trimethoxyphenyl)-6-oxohexanoic acid typically involves the reaction of 2,3,4-trimethoxybenzene with adipoyl chloride in the presence of a catalyst such as aluminum chloride (AlCl3). This reaction proceeds through a Friedel-Crafts acylation mechanism, followed by aldol condensation to form the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the purification process may involve recrystallization or chromatography techniques to isolate the compound.
Chemical Reactions Analysis
Types of Reactions: 6-(2,3,4-Trimethoxyphenyl)-6-oxohexanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Electrophilic aromatic substitution reactions can occur on the trimethoxyphenyl ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for substitution reactions.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of brominated or nitrated derivatives.
Scientific Research Applications
6-(2,3,4-Trimethoxyphenyl)-6-oxohexanoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-(2,3,4-Trimethoxyphenyl)-6-oxohexanoic acid involves its interaction with various molecular targets. The trimethoxyphenyl group can interact with enzymes and receptors, influencing their activity. For example, compounds containing the trimethoxyphenyl group have been shown to inhibit enzymes such as tubulin and heat shock protein 90 (Hsp90), leading to anti-cancer effects . The exact pathways and molecular targets may vary depending on the specific application and context.
Comparison with Similar Compounds
Colchicine: Contains a trimethoxyphenyl group and is used as an anti-gout agent.
Podophyllotoxin: Another compound with a trimethoxyphenyl group, used for treating external genital warts.
Combretastatin: A potent microtubule targeting agent with a trimethoxyphenyl group.
Uniqueness: 6-(2,3,4-Trimethoxyphenyl)-6-oxohexanoic acid is unique due to its specific structure, which combines the trimethoxyphenyl group with a hexanoic acid backbone. This combination can result in distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
6-oxo-6-(2,3,4-trimethoxyphenyl)hexanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20O6/c1-19-12-9-8-10(14(20-2)15(12)21-3)11(16)6-4-5-7-13(17)18/h8-9H,4-7H2,1-3H3,(H,17,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AWWAWFSNSOMPDE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C=C1)C(=O)CCCCC(=O)O)OC)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20O6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10645486 |
Source
|
Record name | 6-Oxo-6-(2,3,4-trimethoxyphenyl)hexanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10645486 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
296.31 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
917591-97-0 |
Source
|
Record name | 6-Oxo-6-(2,3,4-trimethoxyphenyl)hexanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10645486 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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